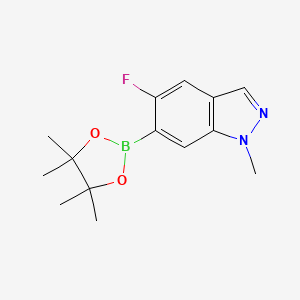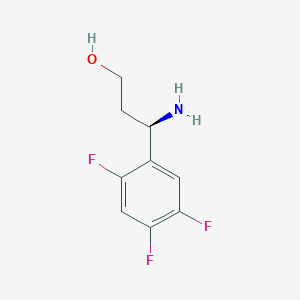![molecular formula C12H22N2O2 B13064900 3-(1,1-Dimethylpropyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B13064900.png)
3-(1,1-Dimethylpropyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1,1-Dimethylpropyl)-1-oxa-3,8-diazaspiro[45]decan-2-one is a chemical compound with the molecular formula C12H22N2O2 It is part of the spiro compound family, characterized by a unique spirocyclic structure that includes both oxygen and nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,1-Dimethylpropyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one typically involves a multi-step process. One common method includes the reaction of appropriate amines with cyclic ketones under controlled conditions. The reaction is often catalyzed by Lewis acids to facilitate the formation of the spirocyclic structure. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, industrial methods may incorporate purification steps such as crystallization or chromatography to ensure the compound meets the required specifications for its intended applications .
Análisis De Reacciones Químicas
Types of Reactions
3-(1,1-Dimethylpropyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen or oxygen atoms in the spirocyclic structure.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups into the spirocyclic structure .
Aplicaciones Científicas De Investigación
3-(1,1-Dimethylpropyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex spirocyclic compounds.
Industry: Utilized in the development of new materials with unique properties due to its spirocyclic structure.
Mecanismo De Acción
The mechanism of action of 3-(1,1-Dimethylpropyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one involves its interaction with specific molecular targets. For instance, as a RIPK1 inhibitor, it blocks the activation of the necroptosis pathway by inhibiting the kinase activity of RIPK1. This inhibition prevents the downstream signaling that leads to cell death, thereby offering therapeutic potential in diseases characterized by excessive necroptosis .
Comparación Con Compuestos Similares
Similar Compounds
8-Benzoyl-3-benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dione: Another spirocyclic compound with potential as a RIPK1 inhibitor.
1-Thia-4,8-diazaspiro[4.5]decan-3-one: Known for its anti-ulcer activity.
Uniqueness
3-(1,1-Dimethylpropyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one is unique due to its specific spirocyclic structure that includes both oxygen and nitrogen atoms. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .
Propiedades
Fórmula molecular |
C12H22N2O2 |
|---|---|
Peso molecular |
226.32 g/mol |
Nombre IUPAC |
3-(2-methylbutan-2-yl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one |
InChI |
InChI=1S/C12H22N2O2/c1-4-11(2,3)14-9-12(16-10(14)15)5-7-13-8-6-12/h13H,4-9H2,1-3H3 |
Clave InChI |
PJANNCKABNPKQP-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)(C)N1CC2(CCNCC2)OC1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![2-Methyl-7-(propan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13064854.png)


![5-[(Tert-butylamino)methyl]-2-methoxyphenol](/img/structure/B13064860.png)

![2-{[(2,5-Difluorophenyl)methyl]amino}butan-1-ol](/img/structure/B13064880.png)
![Pyrazolo[1,5-a]pyridin-6-ylmethanol](/img/structure/B13064882.png)
